![molecular formula C20H24N4O4S B2918401 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1172535-94-2](/img/structure/B2918401.png)
2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has shown promising results in various scientific studies.
Scientific Research Applications
Anticancer Activity
A series of derivatives similar to 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Compounds in this series, such as those incorporating piperazin-1-yl and benzo[d]imidazole motifs, showed promising activity, highlighting the potential of these structures in anticancer drug development (Mallesha et al., 2012).
Antibacterial and Antifungal Properties
Azole-containing piperazine derivatives related to the chemical structure of interest have been investigated for their antimicrobial efficacy. Studies have shown that these compounds exhibit moderate to significant antibacterial and antifungal activities in vitro, suggesting their potential as leads for developing new antimicrobial agents (Gan et al., 2010).
Biofilm Inhibition
Innovative derivatives incorporating the benzo[d]imidazole and piperazine units have demonstrated potent biofilm inhibition capabilities, surpassing the efficacy of established drugs like Ciprofloxacin in certain instances. These findings indicate the potential application of such compounds in treating infections associated with biofilms, which are notoriously resistant to standard antibiotic treatments (Mekky & Sanad, 2020).
Enzyme Inhibition
Compounds structurally related to 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole have been identified as potent inhibitors of specific enzymes. For instance, their inhibitory activity against the MurB enzyme, essential for bacterial cell wall biosynthesis, highlights their potential in developing new antibacterial agents targeting unique bacterial pathways (Mekky & Sanad, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to targettubulin , a protein that plays a crucial role in cell division .
Mode of Action
It is suggested that it may interact with its targets throughhydrogen bonding . This interaction could potentially lead to changes in the target’s function, affecting cellular processes.
Biochemical Pathways
Given its potential interaction with tubulin, it may affect pathways related tocell division and growth .
Pharmacokinetics
It is suggested that the incorporation of apiperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to induceapoptosis in certain cell types , suggesting that this compound may have similar effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been achieved at temperatures ranging from 135 to 400°C , suggesting that high temperatures may be required for the compound’s synthesis and potentially its action. Furthermore, in silico studies suggest that the compound possesses drug-like properties , indicating that it may be stable in a biological environment .
properties
IUPAC Name |
2-[[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-27-18-8-7-15(13-19(18)28-2)29(25,26)24-11-9-23(10-12-24)14-20-21-16-5-3-4-6-17(16)22-20/h3-8,13H,9-12,14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFQNHYMCLWLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.